

# Spectroscopic Profile of Methyl 2-bromo-5-chloronicotinate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 2-bromo-5-chloronicotinate

Cat. No.: B572282

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This technical guide provides a detailed overview of the spectroscopic data for **Methyl 2-bromo-5-chloronicotinate**, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic information based on computational models, alongside standardized experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2-bromo-5-chloronicotinate**. These predictions are derived from established computational algorithms and knowledge of characteristic spectroscopic values for similar chemical structures.

### Predicted $^1\text{H}$ NMR Data

Solvent:  $\text{CDCl}_3$  Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.62	d	1H	H-6
~8.25	d	1H	H-4
~3.95	s	3H	-OCH <sub>3</sub>

Note: The predicted coupling constant (J) between H-4 and H-6 is approximately 2.5 Hz.

## Predicted <sup>13</sup>C NMR Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~164.5	C	C=O
~151.0	CH	C-6
~145.2	C	C-2
~140.1	CH	C-4
~131.8	C	C-5
~125.6	C	C-3
~53.0	CH <sub>3</sub>	-OCH <sub>3</sub>

## Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~1730	Strong	C=O stretch (ester)
~1600-1450	Medium-Strong	Aromatic C=C and C=N stretches
~1300-1100	Strong	C-O stretch (ester)
~1100-1000	Medium	C-Cl stretch
~700-600	Medium	C-Br stretch

## Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance	Assignment
251/249/247	High	[M] <sup>+</sup> (Molecular ion with isotopic pattern for Br and Cl)
220/218/216	Medium	[M - OCH <sub>3</sub> ] <sup>+</sup>
192/190/188	Medium	[M - COOCH <sub>3</sub> ] <sup>+</sup>
141/139	High	[M - Br - OCH <sub>3</sub> ] <sup>+</sup>
111	Medium	[M - Br - Cl - OCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Methyl 2-bromo-5-chloronicotinate** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) NMR spectrometer. For  $^{13}\text{C}$  NMR, broadband proton decoupling is typically used to simplify the spectrum.

## Infrared (IR) Spectroscopy

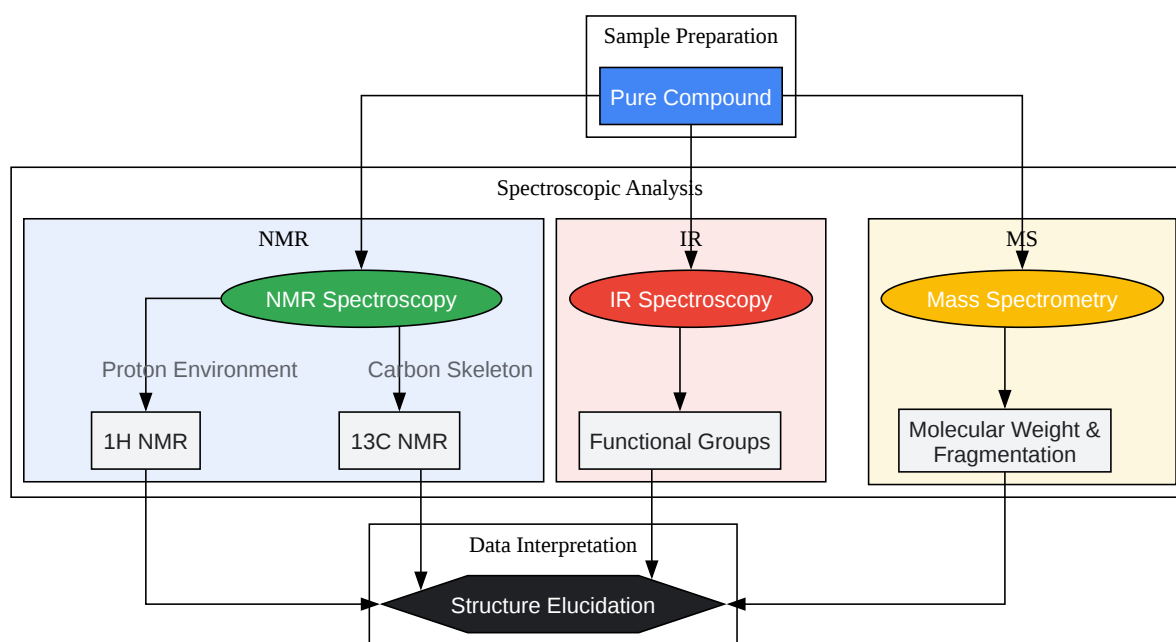
- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over a range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
- **Sample Preparation (KBr Pellet):** Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- **Data Acquisition (Transmission):** Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- **Ionization:** Utilize electron ionization (EI) at 70 eV to generate charged fragments.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the abundance of each ion to generate the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 2-bromo-5-chloronicotinate**.



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#### Spectroscopic analysis workflow.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)